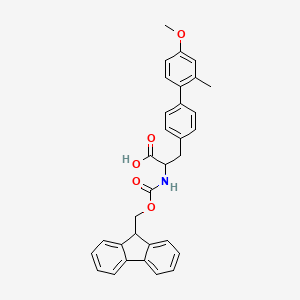

Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually done by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Substituent: The 4-(4-methoxy-2-methyl-phenyl) group is introduced through a series of reactions, which may involve halogenation, Grignard reactions, or other organic synthesis techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including continuous flow reactors and automated peptide synthesizers, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Fmoc-Schutzgruppe zu entfernen und die freie Aminogruppe freizulegen.

Substitution: Verschiedene Substituenten können an verschiedenen Positionen an den Phenylringen eingeführt werden.

Übliche Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Wasserstoffgas mit einem Palladiumkatalysator, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Grignard-Reagenzien.

Hauptprodukte

Oxidationsprodukte: Hydroxylierte Derivate.

Reduktionsprodukte: Entschützte Aminosäuren.

Substitutionsprodukte: Verschiedene substituierte Phenylalaninderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Peptidsynthese: Wird als Baustein bei der Synthese von Peptiden und Proteinen verwendet.

Organische Synthese: Dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie

Protein-Engineering: Wird bei der Untersuchung von Proteinstruktur und -funktion verwendet.

Enzyminhibition: Wirkt als Substrat oder Inhibitor in enzymatischen Reaktionen.

Medizin

Arzneimittelentwicklung: Wird für potenzielle therapeutische Anwendungen untersucht.

Diagnosetools: Wird bei der Entwicklung von Diagnosetests verwendet.

Industrie

Biotechnologie: Wird bei der Produktion von Biopharmazeutika eingesetzt.

Materialwissenschaften: Wird bei der Synthese neuartiger Materialien mit spezifischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Fmoc-4-(4-Methoxy-2-methyl-phenyl)-L-Phenylalanin hängt von seiner spezifischen Anwendung ab. Bei der Peptidsynthese schützt die Fmoc-Gruppe die Aminogruppe und verhindert unerwünschte Reaktionen. In biologischen Systemen kann es mit bestimmten Enzymen oder Rezeptoren interagieren und biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-L-Phenylalanin: Fehlt der 4-(4-Methoxy-2-methyl-phenyl)-Substituent.

Boc-L-Phenylalanin: Verwendet eine andere Schutzgruppe (tert-Butyloxycarbonyl).

Acetyl-L-Phenylalanin: Verwendet eine Acetylgruppe zum Schutz.

Einzigartigkeit

Fmoc-4-(4-Methoxy-2-methyl-phenyl)-L-Phenylalanin ist aufgrund seines spezifischen Substituenten einzigartig, der im Vergleich zu anderen Phenylalaninderivaten unterschiedliche chemische und biologische Eigenschaften verleihen kann.

Eigenschaften

Molekularformel |

C32H29NO5 |

|---|---|

Molekulargewicht |

507.6 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C32H29NO5/c1-20-17-23(37-2)15-16-24(20)22-13-11-21(12-14-22)18-30(31(34)35)33-32(36)38-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35) |

InChI-Schlüssel |

KRODRONYVDCCEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)

![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)

![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)

![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)

![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)

![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)

![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)

![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)